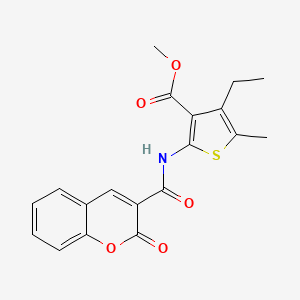

methyl 4-ethyl-5-methyl-2-(2-oxo-2H-chromene-3-amido)thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-ethyl-5-methyl-2-(2-oxo-2H-chromene-3-amido)thiophene-3-carboxylate is a complex organic compound that features a unique combination of chromene and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-ethyl-5-methyl-2-(2-oxo-2H-chromene-3-amido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 2-oxo-2H-chromene-3-carboxylic acid with ethyl 4-ethyl-5-methylthiophene-3-carboxylate in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethyl-5-methyl-2-(2-oxo-2H-chromene-3-amido)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

Reduction: The chromene moiety can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).

Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide (NaOH).

Common Reagents and Conditions

Oxidation: m-CPBA in dichloromethane at 0°C.

Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.

Substitution: Aqueous NaOH at reflux temperature.

Major Products

Oxidation: Thiophene sulfoxide derivatives.

Reduction: Chroman derivatives.

Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Methyl 4-ethyl-5-methyl-2-(2-oxo-2H-chromene-3-amido)thiophene-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of organic electronic materials.

Mechanism of Action

The mechanism of action of methyl 4-ethyl-5-methyl-2-(2-oxo-2H-chromene-3-amido)thiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The chromene and thiophene moieties contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

- Methyl 4-ethyl-5-methyl-2-(2-oxo-2H-chromene-3-amido)thiophene-2-carboxylate

- Ethyl 4-ethyl-5-methyl-2-(2-oxo-2H-chromene-3-amido)thiophene-3-carboxylate

- Methyl 4-ethyl-5-methyl-2-(2-oxo-2H-chromene-3-amido)furan-3-carboxylate

Uniqueness

Methyl 4-ethyl-5-methyl-2-(2-oxo-2H-chromene-3-amido)thiophene-3-carboxylate is unique due to its specific combination of chromene and thiophene rings, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 4-ethyl-5-methyl-2-(2-oxo-2H-chromene-3-amido)thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its structural characteristics, synthesis, and various biological activities, supported by research findings and case studies.

Structural Characteristics

The compound features a unique combination of a thiophene ring and a chromene moiety, with the following structural components:

- Methyl Group

- Ethyl Group

- Amide Functional Group

This structural arrangement is significant as it enhances the compound's reactivity and potential biological activity compared to simpler derivatives. The presence of both thiophene and chromene functionalities suggests a multifaceted mechanism of action in biological systems .

Synthesis

The synthesis of this compound typically involves reactions between thiophenes and chromene derivatives. Base-catalyzed methods are commonly employed, allowing for the formation of various derivatives through hydrolysis or aminolysis reactions .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Docking studies have shown strong binding affinities to enzymes involved in cancer progression, suggesting a potential role in cancer therapy. For instance, compounds related to this structure have demonstrated cytotoxic effects on prostate cancer cell lines (PC3 and DU145), with IC50 values indicating effective dose-dependent responses .

Table 1: Cytotoxicity Data for Related Compounds

| Compound | Cell Line | IC50 (μg/mL) | Treatment Duration |

|---|---|---|---|

| Compound A (related) | PC3 | 40.1 (24h), 27.05 (48h), 26.43 (72h) | 24, 48, 72 hours |

| Compound B (related) | DU145 | 98.14 (24h), 62.5 (48h), 41.85 (72h) | 24, 48, 72 hours |

Antioxidant Activity

The compound's chromene moiety contributes significantly to its antioxidant properties. Studies have shown that similar compounds exhibit strong hydroxyl radical scavenging activity, which is crucial for preventing oxidative stress . The antioxidant activity is measured through various assays, demonstrating effective inhibition of reactive oxygen species.

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. In vitro studies reveal that derivatives of this compound exhibit significant activity against various pathogens, with minimum inhibitory concentration (MIC) values indicating potent antimicrobial effects .

Table 2: Antimicrobial Activity Data

| Compound | Pathogen Tested | MIC (μg/mL) |

|---|---|---|

| Compound C (related) | Staphylococcus aureus | 0.22 |

| Compound D (related) | Staphylococcus epidermidis | 0.25 |

Case Studies and Research Findings

- Cytotoxicity Studies : A study conducted on prostate cancer cell lines demonstrated that methyl derivatives similar to the compound induce apoptosis through mechanisms such as DNA damage and cell cycle arrest .

- Antioxidant Mechanism : Research indicates that the antioxidant properties of compounds related to methyl 4-ethyl-5-methyl derivatives enhance cellular viability under oxidative stress conditions, suggesting therapeutic potential in oxidative stress-related disorders .

- Antimicrobial Efficacy : A comprehensive evaluation of antimicrobial activity showed that certain derivatives effectively inhibit biofilm formation and bacterial growth, making them candidates for further development as antimicrobial agents .

Properties

Molecular Formula |

C19H17NO5S |

|---|---|

Molecular Weight |

371.4 g/mol |

IUPAC Name |

methyl 4-ethyl-5-methyl-2-[(2-oxochromene-3-carbonyl)amino]thiophene-3-carboxylate |

InChI |

InChI=1S/C19H17NO5S/c1-4-12-10(2)26-17(15(12)19(23)24-3)20-16(21)13-9-11-7-5-6-8-14(11)25-18(13)22/h5-9H,4H2,1-3H3,(H,20,21) |

InChI Key |

LKYWEYUVGYREJY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC3=CC=CC=C3OC2=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.